
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the family of pyrrolidines, which are heterocyclic compounds that have a five-membered ring containing four carbon atoms and one nitrogen atom. The thiazole ring in this molecule is also a heterocyclic compound that contains both sulfur and nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Triazole derivatives have been recognized for their antiviral properties. The triazole ring can act as a pharmacophore, the part of a molecule responsible for its biological activity, and has been used in the development of novel antiviral drugs. For instance, certain triazole compounds have shown inhibitory activity against influenza A and other viruses .
Anticancer Potential
Thiazole derivatives are known for their anticancer activities. They can interact with various biological targets and disrupt cancer cell proliferation. The 2,4-dimethylthiazole moiety in particular could be explored for its potential to inhibit tumor growth and could be a key feature in the design of new anticancer agents .
Anti-Inflammatory Properties
Compounds containing thiazole rings have been reported to exhibit anti-inflammatory effects. This could make the compound a candidate for the development of new anti-inflammatory medications, which could be beneficial in treating chronic inflammatory diseases .
Antidiabetic Activity
Thiazole derivatives have also been associated with antidiabetic activity. They may play a role in the modulation of enzymes or receptors involved in glucose metabolism, offering a promising avenue for the treatment of diabetes through the inhibition of key pathways .
Antimalarial and Antileishmanial Activities
The compound’s structure suggests potential use in the treatment of parasitic infections such as malaria and leishmaniasis. Thiazole and triazole derivatives have been studied for their antiparasitic effects, and this compound could contribute to the discovery of new treatments for these diseases .
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-11(19-9(2)14-8)12(18)16-5-3-10(7-16)17-6-4-13-15-17/h4,6,10H,3,5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIDCNYIVLKIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)
![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)

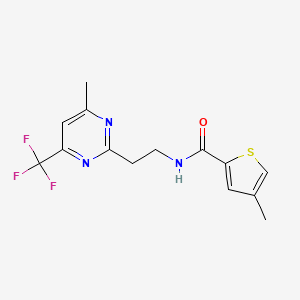

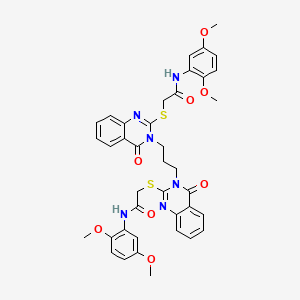
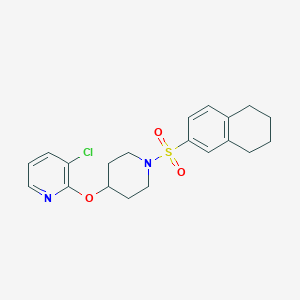
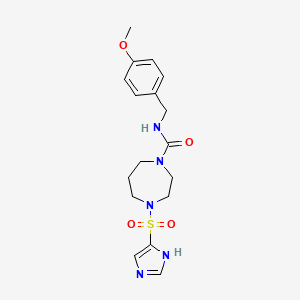
![5-chloro-2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876821.png)

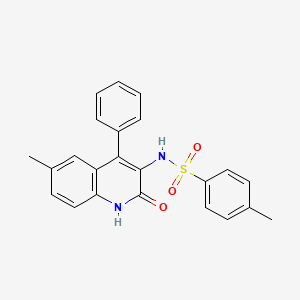
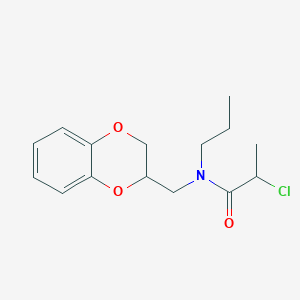
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)